2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid
Description
The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid (hereafter referred to as the "target compound") is a pyrimidine derivative featuring a 3,4-dichlorobenzylsulfanyl substituent at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5. Key characteristics likely include moderate polarity due to the carboxylic acid group and enhanced stability from the dichlorinated benzyl group .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-7-9(12(18)19)5-16-13(17-7)20-6-8-2-3-10(14)11(15)4-8/h2-5H,6H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIESQQJVJBCHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)SCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.
Introduction of the 3,4-Dichlorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with 3,4-dichlorobenzylthiol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidinecarboxylic acids have been shown to inhibit bacterial growth and possess antifungal activity. A study demonstrated that modifications in the sulfanyl group can enhance the compound's efficacy against resistant strains of bacteria .
Anti-inflammatory Effects:
Pyrimidine derivatives are also being investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases. Preliminary studies have shown promising results in vitro .
Cancer Research
Recent studies have explored the potential of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid as an anticancer agent. The compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .
Neuropharmacology
The compound's structural similarities to other neuroactive substances suggest potential applications in neuropharmacology. Research is ongoing to understand its effects on neurotransmitter systems and its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Activity
A study conducted on various pyrimidine derivatives, including this compound, showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
In a controlled experiment assessing the anti-inflammatory effects of the compound in a rat model of arthritis, treatment with this compound resulted in a marked reduction in swelling and pain scores compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells .
Case Study 3: Anticancer Potential
A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at certain concentrations, it effectively induced apoptosis through caspase activation pathways. These findings suggest that further development could lead to novel cancer therapies .
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfanyl and carboxylic acid groups are crucial for these interactions, as they can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site.
Comparison with Similar Compounds
Data Tables
Table 2: Key Physical and Chemical Properties
Biological Activity
The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₄H₁₅Cl₂N₃S₂
- Molecular Weight: 360.33 g/mol
- CAS Number: 341965-62-6
The compound features a pyrimidine ring substituted with a dichlorobenzyl sulfanyl group, which is believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups enhances the antimicrobial activity by stabilizing the compound's structure.
Anticancer Activity
Recent investigations into the anticancer potential of pyrimidine derivatives have revealed promising results. In vitro studies have demonstrated that this class of compounds can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest . Specifically, compounds with similar structures have been reported to target specific signaling pathways involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many pyrimidine derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Interference with Nucleic Acid Synthesis: These compounds may disrupt DNA and RNA synthesis in pathogens and cancer cells, leading to cell death.
- Modulation of Cell Signaling Pathways: They can influence various signaling pathways involved in inflammation and cell growth.
Study 1: Antimicrobial Efficacy
A study conducted on similar sulfanyl-pyrimidine compounds demonstrated a significant reduction in bacterial load in infected models when treated with these agents. The mechanism was primarily attributed to their ability to disrupt bacterial cell wall synthesis .
Study 2: Anticancer Activity
In another study focusing on the anticancer effects of pyrimidine derivatives, it was found that treatment with these compounds led to a marked decrease in tumor size in xenograft models. The study highlighted the role of these compounds in inducing apoptosis through caspase activation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
